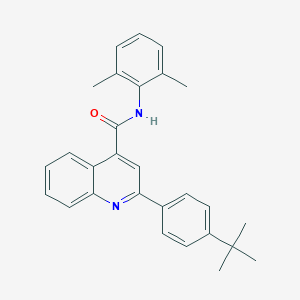![molecular formula C20H17Cl2NO3 B445082 5-[(2,4-dichlorophenoxy)methyl]-N-(3,4-dimethylphenyl)furan-2-carboxamide](/img/structure/B445082.png)
5-[(2,4-dichlorophenoxy)methyl]-N-(3,4-dimethylphenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,4-dichlorophenoxy)methyl]-N-(3,4-dimethylphenyl)furan-2-carboxamide is a synthetic organic compound with the molecular formula C20H17Cl2NO3 It is known for its unique chemical structure, which includes a furan ring, a dichlorophenoxy group, and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-N-(3,4-dimethylphenyl)furan-2-carboxamide typically involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxy methanol. This intermediate is then reacted with 3,4-dimethylaniline and furfural under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2,4-dichlorophenoxy)methyl]-N-(3,4-dimethylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
5-[(2,4-dichlorophenoxy)methyl]-N-(3,4-dimethylphenyl)furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-N-(3,4-dimethylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group is known to interfere with enzymatic pathways, potentially inhibiting or modulating enzyme activity. The furan ring and dimethylphenyl group contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
N-(3,4-dimethylphenyl)-2-furamide: Shares the furan and dimethylphenyl groups but lacks the dichlorophenoxy moiety.
Uniqueness
5-[(2,4-dichlorophenoxy)methyl]-N-(3,4-dimethylphenyl)furan-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C20H17Cl2NO3 |
|---|---|
Poids moléculaire |
390.3g/mol |
Nom IUPAC |
5-[(2,4-dichlorophenoxy)methyl]-N-(3,4-dimethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H17Cl2NO3/c1-12-3-5-15(9-13(12)2)23-20(24)19-8-6-16(26-19)11-25-18-7-4-14(21)10-17(18)22/h3-10H,11H2,1-2H3,(H,23,24) |
Clé InChI |
MWIRDPXHWZLANP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B444999.png)
![4-[(2-bromophenoxy)methyl]-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B445000.png)
![N-(3-chlorobenzyl)-4-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B445004.png)
![3,4,5-triethoxy-N-{5-methyl-2-[(3,4,5-triethoxybenzoyl)amino]phenyl}benzamide](/img/structure/B445005.png)
![N-[4-(4-sec-butylphenyl)-1,3-thiazol-2-yl]-3-chloropropanamide](/img/structure/B445007.png)
![3-({[4-(4-Bromophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B445008.png)
![Dimethyl 2-({4-[(4-ethylphenoxy)methyl]benzoyl}amino)terephthalate](/img/structure/B445009.png)
![Isopropyl 2-({4-[(2-chlorophenoxy)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445010.png)
![5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE](/img/structure/B445014.png)
![N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B445015.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(4-iodophenoxy)methyl]benzamide](/img/structure/B445019.png)
![N-(2-benzoyl-4-chlorophenyl)-5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furamide](/img/structure/B445020.png)
![4-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B445021.png)
